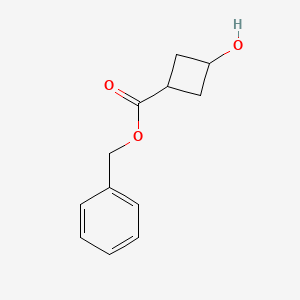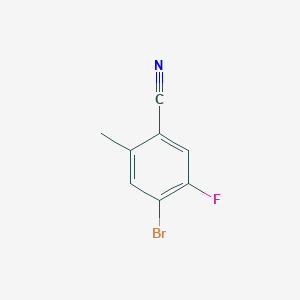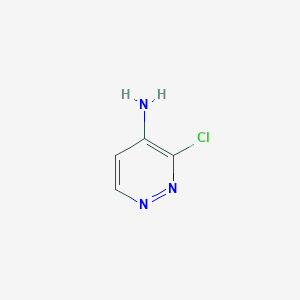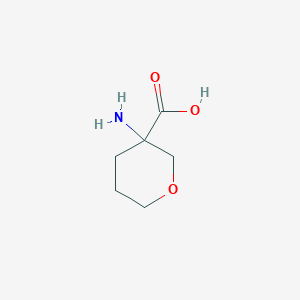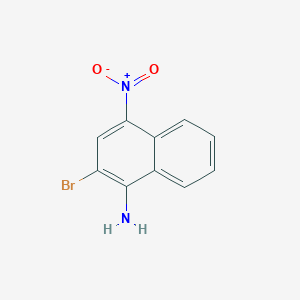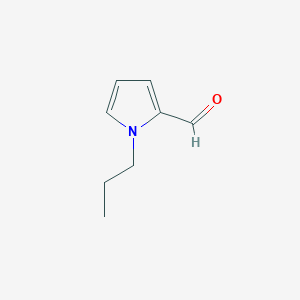
1-丙基-1H-吡咯-2-甲醛
描述
1-Propyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
科学研究应用
1-Propyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
It is known that pyrrole derivatives, which include 1-propyl-1h-pyrrole-2-carbaldehyde, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, leading to a range of biological activities
Biochemical Pathways
Pyrrole derivatives are known to possess various biological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrrole derivatives, the effects of 1-propyl-1H-pyrrole-2-carbaldehyde could be multifaceted
生化分析
Biochemical Properties
1-Propyl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. This interaction leads to the formation of advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes and cardiovascular disorders . The nature of these interactions often involves the formation of Schiff bases and Amadori products, which further undergo complex reactions to form AGEs.
Cellular Effects
1-Propyl-1H-pyrrole-2-carbaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Propyl-1H-pyrrole-2-carbaldehyde involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain glycosyltransferases, enzymes that play a crucial role in the synthesis of glycoproteins . This inhibition can lead to alterations in glycoprotein structure and function, impacting various cellular processes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-1H-pyrrole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-Propyl-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
1-Propyl-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing the synthesis and degradation of various metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of intermediates and end products of metabolic pathways.
Transport and Distribution
The transport and distribution of 1-Propyl-1H-pyrrole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
1-Propyl-1H-pyrrole-2-carbaldehyde exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different sets of biomolecules in each compartment. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles.
准备方法
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-propylpyrrole with an appropriate aldehyde precursor under acidic or basic conditions . The reaction typically requires a catalyst to facilitate the formation of the aldehyde group at the 2-position of the pyrrole ring.
Industrial Production Methods: Industrial production of 1-propyl-1H-pyrrole-2-carbaldehyde often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions: 1-Propyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: 1-Propyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Propyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
相似化合物的比较
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a cyclopropyl group instead of a propyl group.
1-Ethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 1-Propyl-1H-pyrrole-2-carbaldehyde is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
1-propylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-4-8(9)7-10/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXXKFZMHRLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629576 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89686-22-6 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)
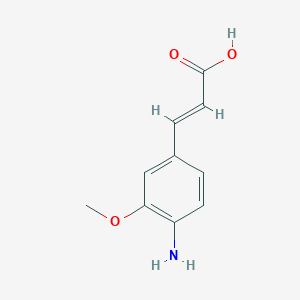
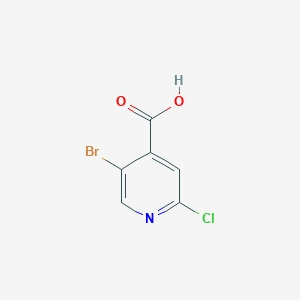
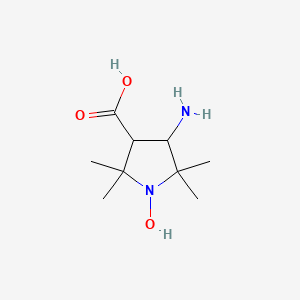
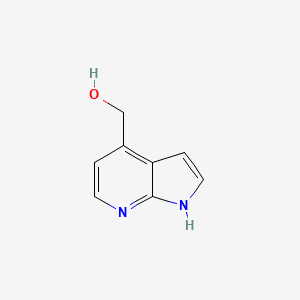
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)

